

5-Hydroxypiperidine-2-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B086455

[Get Quote](#)

An In-Depth Technical Guide to **5-Hydroxypiperidine-2-carboxylic Acid**: Derivatives, Analogs, and Applications

Abstract

5-Hydroxypiperidine-2-carboxylic acid (5-HPA) is a naturally occurring, chiral heterocyclic compound that has garnered significant attention from the scientific community. As a functionalized piperidine, it serves as a valuable scaffold and building block in medicinal chemistry and drug development. Its presence in various plants and as a metabolite of L-lysine in mammals hints at its diverse biological roles. This technical guide provides a comprehensive overview of 5-HPA, its derivatives, and analogs, focusing on synthesis strategies, chemical reactivity, biological activities, and therapeutic potential. It is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.

Introduction

5-Hydroxypiperidine-2-carboxylic acid is an organic compound featuring a piperidine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.^[1] The stereochemistry of these substituents is crucial, as different isomers can exhibit distinct biological activities and interactions with molecular targets.^[2] The (2S,5S) and (2S,5R) stereoisomers are particularly relevant in research.

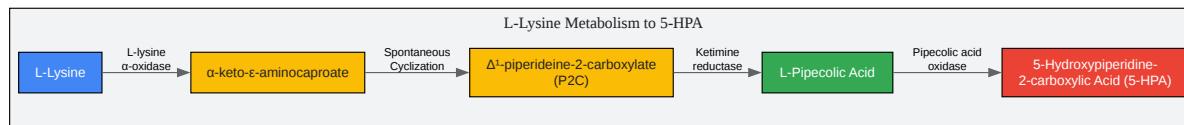
This molecule is found in natural sources such as the plants *Calliandra angustifolia*, *Morus alba* (White Mulberry), and *Lathyrus japonicus* (Sea Pea).^{[1][3][4]} In mammals, it is recognized as a minor metabolite of the amino acid L-lysine, formed via the pipecolate pathway.^[1] Its unique structure makes it a versatile starting material for the synthesis of more complex molecules, including novel pharmaceuticals.^[2] The piperidine core is a common motif in many biologically active compounds, and the presence of hydroxyl and carboxylic acid groups provides convenient handles for chemical modification to explore structure-activity relationships (SAR).

Synthesis and Biosynthesis

The generation of 5-HPA can be achieved through biological pathways or various chemical synthesis routes.

Biosynthesis from L-Lysine

In biological systems, 5-HPA is derived from L-lysine through the pipecolate pathway. The key transformation steps involve the oxidative deamination of L-lysine to form an α -keto- ϵ -aminocaproate intermediate, which then spontaneously cyclizes. Subsequent reduction and hydroxylation steps lead to the formation of 5-hydroxypiperidine-2-carboxylic acid.



[Click to download full resolution via product page](#)

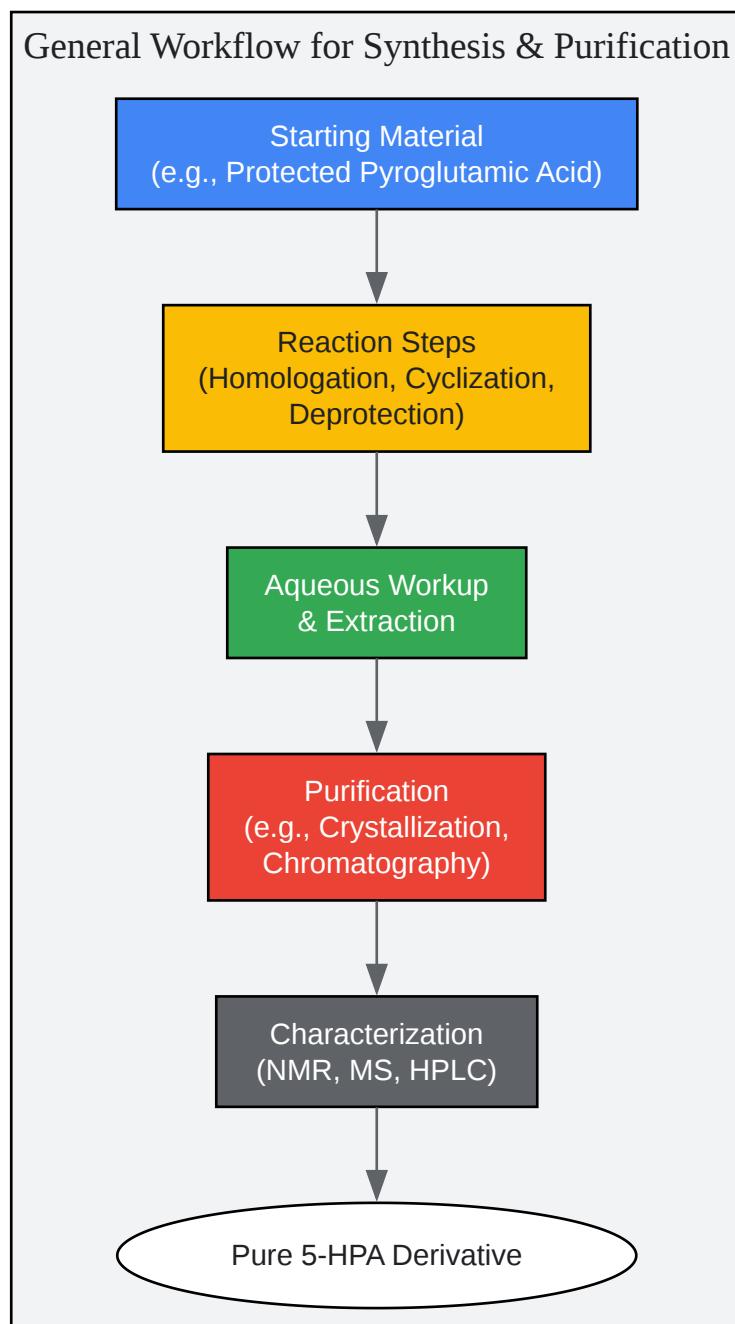
Biosynthesis of 5-HPA from L-Lysine.

Chemical Synthesis Strategies

Several synthetic routes have been developed to produce 5-HPA and its derivatives. Common strategies include:

- From Piperidine Derivatives: Utilizing commercially available piperidines, the synthesis involves targeted hydroxylation and carboxylation reactions.[1]
- From Glutamic or Pyroglutamic Acid: These chiral starting materials can be converted to 5-HPA through processes involving homologation (carbon chain extension) and cyclization.[5]
- Multi-step Synthesis: Complex routes often employ protection-deprotection strategies to manage the reactive functional groups and ensure stereochemical control.[1]

A patent (US9790181B2) details an industrial method for producing (2S,5S)/(2R,5R)-**5-hydroxypiperidine-2-carboxylic acid**, highlighting its importance as a synthetic intermediate. [5]



[Click to download full resolution via product page](#)

A generalized workflow for chemical synthesis.

Chemical Properties and Reactivity

The chemical versatility of 5-HPA stems from its three key functional groups: a secondary amine, a hydroxyl group, and a carboxylic acid. These sites allow for a variety of chemical

modifications to produce a library of derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can alter the compound's polarity and pharmacokinetic properties.[1][2]
- Amide Formation: Reaction of the carboxylic acid with amines yields amides. This is a fundamental transformation in medicinal chemistry for creating peptide-like structures or modifying receptor interactions.[2]
- Oxidation: The secondary alcohol (hydroxyl group) can be oxidized to a ketone, creating a 5-oxo-piperidine-2-carboxylic acid derivative.[1]
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield a 5-hydroxypiperidine analog.[1]
- N-Alkylation/Acylation: The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.

Biological Activity and Therapeutic Potential

Derivatives and analogs of 5-HPA are being investigated for a range of therapeutic applications, leveraging the privileged piperidine scaffold.

- Antimicrobial Agents: (2S,5S)/(2R,5R)-**5-hydroxypiperidine-2-carboxylic acid** is a valuable intermediate for the synthesis of β -lactamase inhibitors.[5] These inhibitors are crucial for combating bacterial resistance to β -lactam antibiotics. Furthermore, its potential role as a siderophore (iron-chelating molecule) in bacteria suggests it could be a target for developing novel antibacterial agents that interfere with iron acquisition.[1]
- Neuroprotective Agents: Research indicates that 5-HPA and its derivatives may possess neuroprotective properties.[1] Compounds based on this structure have shown potential in modulating neurotransmitter pathways, suggesting applications in treating neurological disorders.[2]
- Anticancer Activity: The piperidine ring is a core component of many anticancer agents. A study on a specific synthetic piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)

propyl)piperidin-1-ium chloride, demonstrated significant cytotoxic effects on A549 lung cancer cells.

- **Agricultural Applications:** The presence of 5-HPA in plants suggests a role in defense mechanisms against herbivores or pathogens.^[1] For example, it has been shown to disrupt herbivore digestion by inhibiting certain enzymes.

Quantitative Biological Data

While extensive research highlights the qualitative biological activities of the 5-HPA scaffold, specific quantitative data such as IC_{50} (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for 5-HPA itself and its direct derivatives are not widely reported in publicly available literature. However, data from related piperidine derivatives can illustrate the therapeutic potential of this chemical class.

Compound Class	Target/Assay	Activity Type	Value	Reference
Substituted Piperidinium	A549 Lung Cancer Cells	Cytotoxicity	IC_{50} : 32.43 μ M	[6]
Guanidino Tertiary Amides	<i>S. aureus</i>	Antibacterial	MIC: 1–2 μ g/mL	[7]
Guanidino Tertiary Amides	<i>E. coli</i>	Antibacterial	MIC: 4–8 μ g/mL	[7]
5-oxopyrrolidine derivative	Multidrug-resistant <i>S. aureus</i>	Antibacterial	MIC: 1–8 μ g/mL	[8]

Note: The compounds listed are structurally related piperidine or heterocyclic analogs, not direct derivatives of 5-HPA. The data is presented to illustrate the potential biological activity within this structural class.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research and development.

Below are representative protocols for the synthesis and biological evaluation of 5-HPA analogs.

Protocol: Multi-step Synthesis of a Protected 5-HPA Ester

This protocol is a generalized example based on synthetic strategies starting from pyroglutamic acid derivatives, involving homologation, cyclization, and functional group manipulation.

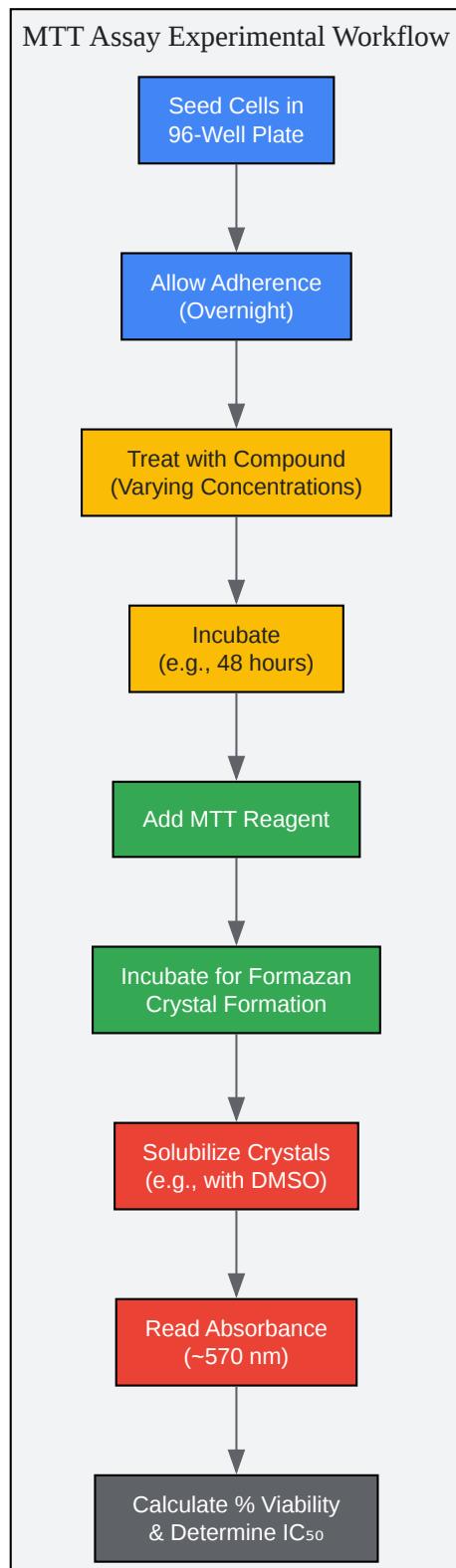
- Step 1: Homologation of Protected Pyroglutamic Acid: A protected pyroglutamic acid ester is subjected to a homologation reaction (e.g., Arndt-Eistert synthesis) to extend the carbon chain by one unit, forming a protected β -amino acid derivative.
- Step 2: Reduction and Hydroxylation: The ester group is selectively reduced to an aldehyde. A subsequent stereoselective hydroxylation or reduction step is performed on a precursor to introduce the C5-hydroxyl group. Protecting groups are used to ensure regioselectivity.
- Step 3: Reductive Amination and Cyclization: The terminal aldehyde undergoes intramolecular reductive amination, which facilitates the cyclization to form the protected **5-hydroxypiperidine-2-carboxylic acid** ester ring system.
- Step 4: Deprotection: The protecting groups on the nitrogen and hydroxyl functionalities are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group, hydrogenolysis for a benzyl group) to yield the final product.
- Step 5: Purification: The crude product is purified using techniques such as flash column chromatography or recrystallization to obtain the highly pure 5-HPA derivative. Purity is confirmed by NMR, LC-MS, and HPLC.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a synthesized compound on a cell line, such as A549 lung cancer cells.

- Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.
- MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC_{50} value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Workflow for assessing *in vitro* cytotoxicity.

Conclusion and Future Outlook

5-Hydroxypiperidine-2-carboxylic acid and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The chiral piperidine core is a well-established privileged structure in drug discovery, and the functional groups of 5-HPA provide a rich platform for synthetic modification and the development of novel derivatives. While its roles as a precursor to β -lactamase inhibitors and a potential neuroprotective agent are areas of active research, further exploration is needed to fully elucidate its biological mechanisms and therapeutic utility. Future work should focus on synthesizing diverse libraries of 5-HPA derivatives and conducting systematic quantitative screening to identify lead compounds for antimicrobial, anticancer, and neurological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 3. bocsci.com [bocsci.com]
- 4. labshake.com [labshake.com]
- 5. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. nwmedj.org [nwmedj.org]
- 7. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Hydroxypiperidine-2-carboxylic acid derivatives and analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086455#5-hydroxypiperidine-2-carboxylic-acid-derivatives-and-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com